8-Fluorodibenzo[b,d]furan-4-ol
Description
Significance of the Dibenzo[b,d]furan Scaffold in Contemporary Chemical Research
The dibenzo[b,d]furan scaffold is a tricyclic aromatic system composed of two benzene (B151609) rings fused to a central furan (B31954) ring. vulcanchem.com This rigid, planar structure is a cornerstone in various fields of chemical research, primarily due to its unique electronic properties and its prevalence in a range of natural and synthetic compounds. researchgate.net
In the realm of medicinal chemistry, the dibenzofuran (B1670420) nucleus is considered a "privileged scaffold." This is because its derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. researchgate.netsmolecule.com The structure serves as a key component in compounds under investigation for treating diseases like cancer and various infections. researchgate.net For instance, certain dibenzofuran-based compounds have been identified as potent inhibitors of enzymes such as casein kinase 2 (CK2), a promising target in cancer therapy. acs.org
Beyond medicine, the dibenzofuran core is highly significant in materials science. Its inherent stability and electronic characteristics make it an excellent building block for organic electronic materials. smolecule.com Specifically, dibenzofuran derivatives have been utilized in the development of Organic Light-Emitting Diodes (OLEDs), where they can function as efficient host or charge-transporting materials. conicet.gov.ar The versatility of the dibenzofuran structure allows for extensive functionalization, enabling chemists to fine-tune its properties for specific applications in both biological and material contexts. vulcanchem.com
Overview of Fluorine and Hydroxyl Group Functionalization in Polycyclic Aromatic Heterocycles
The introduction of fluorine and hydroxyl groups onto polycyclic aromatic heterocycles like dibenzofuran is a powerful strategy for modifying molecular properties. researchgate.netacs.org These functional groups can dramatically influence a compound's physical, chemical, and biological characteristics.
Fluorine, being the most electronegative element, imparts unique properties when incorporated into organic molecules. researchgate.net The substitution of a hydrogen atom with fluorine can alter a molecule's electronic distribution, metabolic stability, and lipophilicity, which are critical parameters in drug design. researchgate.net In materials science, fluorination can enhance the performance of organic semiconductors by modifying their electron injection efficiency and emission spectra. The development of methods for the direct C-H fluorination of aromatic rings is an active area of research, as it provides a streamlined path to novel fluorinated compounds. acs.orgcas.cn
The hydroxyl (-OH) group also plays a crucial role in the functionalization of polycyclic aromatic systems. It can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and, consequently, the material's bulk properties and solubility. In synthetic chemistry, the hydroxyl group is a valuable "handle" for further molecular elaboration, allowing for the attachment of other functional groups through reactions like etherification or esterification. hbni.ac.in The strategic placement of hydroxyl groups is essential in the design of enzyme inhibitors, where they can form key interactions with the target protein's active site.
Research Trajectories for 8-Fluorodibenzo[b,d]furan-4-ol within Academic Disciplines
While extensive published research focusing specifically on this compound is limited, its structure suggests clear potential research trajectories based on the established importance of its constituent parts. The compound, identified by CAS number 2128707-85-5, is available as a research chemical, indicating its use in exploratory studies. sigmaaldrich.comangelpharmatech.combldpharm.comchemscene.com
The primary research directions for this molecule can be inferred as follows:
Medicinal Chemistry and Drug Discovery: Given that dibenzofuran derivatives are potent enzyme inhibitors, this compound is a candidate for screening in biological assays. researchgate.netacs.org The combination of the dibenzofuran core, a fluorine atom, and a hydroxyl group makes it a fragment of interest for developing new therapeutic agents, potentially in oncology or infectious diseases. google.com
Synthetic Methodology: The synthesis of polysubstituted dibenzofurans, particularly those with specific regio- and chemoselectivity, remains a challenge in organic chemistry. Research into efficient synthetic routes to produce this compound and its analogs is a valid academic pursuit. Studies exploring novel C-H functionalization or cross-coupling strategies to build this molecular architecture are highly relevant. conicet.gov.aracs.org
Materials Science: The fluorinated dibenzofuran scaffold is a known component in materials for optoelectronic devices. Therefore, this compound could be investigated as a precursor or a final material for applications in OLEDs or other organic electronics, where its specific substitution pattern might lead to desirable photophysical properties.
In essence, this compound represents a molecular scaffold at the confluence of synthetic chemistry, medicinal research, and materials science, making it a target for multidisciplinary investigation.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2128707-85-5 sigmaaldrich.comangelpharmatech.combldpharm.com |
| Molecular Formula | C₁₂H₇FO₂ sigmaaldrich.com |
| Linear Formula | C₁₂H₇FO₂ sigmaaldrich.com |
| IUPAC Name | this compound |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 9-fluorodibenzo[b,d]benzofuran-1-ol researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
8-fluorodibenzofuran-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FO2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSLYFRQAYLUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 8 Fluorodibenzo B,d Furan 4 Ol and Analogous Structures
Regioselective Synthesis Approaches for Fluorinated Dibenzo[b,d]furan Systems
The precise control of substituent placement on the dibenzofuran (B1670420) core is paramount for developing structure-activity relationships. Several methodologies have been developed to achieve regioselective synthesis of fluorinated dibenzofuran systems.
Directed Ortho-Metalation and Cross-Coupling Strategies (e.g., Negishi Coupling)
A powerful strategy for the construction of dibenzofurans involves a sequence of directed ortho-metalation, transmetalation (e.g., zincation), and a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling. researchgate.netacs.orgresearchgate.netchemrxiv.orgnih.goveprints-hosting.orgnih.gov This approach offers a high degree of regioselectivity, dictated by the directing group on one of the aromatic precursors.
In a typical sequence, a fluoroarene is treated with a strong base, such as lithium diisopropylamide (LDA) or a superbasic mixture of n-butyllithium and potassium t-butoxide, to effect lithiation at the position ortho to the fluorine atom. acs.orgnih.gov The resulting aryllithium species is then transmetalated with a zinc salt, like zinc chloride, to generate a more stable organozinc intermediate. This intermediate subsequently undergoes a Negishi cross-coupling reaction with a suitably substituted 2-bromophenyl acetate (B1210297), catalyzed by a palladium complex. researchgate.netacs.orgresearchgate.net The final step is an intramolecular nucleophilic aromatic substitution (SNAr) to form the dibenzofuran ring system. researchgate.netacs.orgresearchgate.net This one-pot, four-step procedure has proven efficient for the synthesis of a variety of substituted dibenzofurans. researchgate.netacs.orgresearchgate.netchemrxiv.orgnih.goveprints-hosting.org
A key advantage of this methodology is the dual role of the fluorine substituent, which acts as both a directing group for the initial metalation and a leaving group in the final cyclization step. acs.org The reaction conditions are generally mild, and the catalyst loading can be kept low. acs.orgresearchgate.net
Table 1: Examples of Dibenzofuran Synthesis via Directed Ortho-Metalation and Negishi Coupling
| Starting Fluoroarene | 2-Bromophenyl Acetate Partner | Resulting Dibenzofuran | Yield (%) | Reference |
| Fluorobenzene | 2-Bromophenyl acetate | Dibenzofuran | 65 | researchgate.net |
| 3,4-Dimethylfluorobenzene | 2-Bromophenyl acetate | 2,3-Dimethyldibenzofuran | 64 | researchgate.net |
| 1,4-Difluorobenzene | 2-Bromophenyl acetate | 2-Fluorodibenzofuran | 55 | researchgate.net |
| 1,2-Difluorobenzene | 2-Bromophenyl acetate | 1-Fluorodibenzofuran | 45 | researchgate.net |
Intramolecular Cyclization Routes for Carbon-Oxygen Bond Formation
Intramolecular cyclization reactions are a cornerstone of dibenzofuran synthesis, focusing on the formation of the crucial carbon-oxygen bond that completes the furan (B31954) ring. These methods often start from biaryl precursors.
One common approach involves the palladium-catalyzed intramolecular cyclization of o-iododiaryl ethers. organic-chemistry.org This method can be performed under ligand-free conditions using a reusable Pd/C catalyst. organic-chemistry.org Another variation involves the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) to form the diaryl ether, which is then cyclized using a palladium catalyst. organic-chemistry.org
Photochemically induced cyclization offers another route. The SRN1 reaction, a radical-nucleophilic substitution, can be used to generate a C-O bond through a radical pathway. acs.orgnih.gov This can be achieved in a multi-step process involving bromination of o-arylphenols, followed by a Suzuki-Miyaura cross-coupling and then a photoinduced cyclization. acs.orgnih.gov A more direct, metal-free approach has also been developed that does not require a photocatalyst. acs.orgnih.gov
Furthermore, copper-catalyzed cyclization of cyclic diaryliodonium salts in water provides an efficient synthesis of dibenzofuran derivatives. acs.org This method proceeds via a proposed oxygen-iodine exchange mechanism. acs.org
Oxidative Cyclization Methodologies
Oxidative cyclization presents an alternative strategy for synthesizing the dibenzofuran core, typically by forming a C-C bond between two aromatic rings. Palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has been shown to produce functionalized hydrodibenzofuran derivatives. acs.org
Another approach is the oxidative cyclization of quinone-arenols to form dibenzofuran-1,4-diones, which are key structural motifs in several natural products. nih.gov A one-pot synthesis of dibenzofuran-1,4-diones from 4-methoxyphenols has also been achieved through oxidative dimerization over a semiconductor catalyst, followed by selective monodemethylation and oxidative cyclization. clockss.org
Hydroxylation and Derivatization Strategies at the Dibenzo[b,d]furan-4-ol Position
Introducing a hydroxyl group at the 4-position of the dibenzofuran ring can be achieved through various methods, including late-stage functionalization techniques.
Late-Stage Functionalization via Electrophilic Ring Closure
Late-stage functionalization is a valuable tool for introducing functional groups into complex molecules without the need for de novo synthesis. nih.gov While direct electrophilic hydroxylation of the dibenzofuran core can be challenging due to regioselectivity issues, related electrophilic substitution reactions are well-established. researchgate.net For instance, the hydroxyl group in a phenol (B47542) strongly directs electrophiles to the ortho and para positions. In the context of a dibenzofuranol, this directing effect would influence further substitutions.
Radical-Mediated Hydroxylation Pathways
Radical-mediated reactions offer a powerful means for the hydroxylation of aromatic systems. The reaction of polychlorinated dibenzofurans with hydroxyl radicals is a known atmospheric degradation pathway, indicating the susceptibility of the dibenzofuran core to radical attack. acs.org
In a synthetic context, a novel photochemical hydroxylation of aryl sulfonium (B1226848) salts mediated by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been reported. rsc.org This metal-free method involves the UV-light-induced disruption of a C-S bond to form an aryl radical, which is then trapped by 4-oxo-TEMPO. Subsequent light-induced cleavage of the O-N bond generates a phenol radical that can lead to the hydroxylated product. rsc.org While not yet demonstrated specifically for 8-fluorodibenzo[b,d]furan-4-ol, this methodology presents a promising avenue for the direct hydroxylation of functionalized dibenzofurans.
Fungi have also been observed to hydroxylate chlorinated dibenzofurans, suggesting that enzymatic or biomimetic approaches could be explored for targeted hydroxylation. oup.com
Multi-component Cascade Reactions for Functionalized Dibenzo[b,d]furans
Multi-component reactions (MCRs), particularly those involving a cascade or domino sequence, offer an efficient and atom-economical approach to constructing complex molecular architectures like functionalized dibenzo[b,d]furans from simple precursors in a single operation. researchgate.netkisti.re.kr These reactions obviate the need for isolating intermediates, thereby reducing waste and simplifying purification processes. researchgate.net
One notable strategy involves a one-pot cascade reaction of 1-arylpenta-3,4-dien-2-ones with activated ketones. This process proceeds through a sequence of base-promoted Michael addition, intramolecular aldol (B89426) condensation, and copper-catalyzed C-H activation and annulation to afford dibenzo[b,d]furans with good efficiency. researchgate.net Another powerful metal-free approach is the benzannulation of readily available 2-nitrobenzofurans with alkylidene malononitriles. researchgate.net This method allows for the facile assembly of a wide variety of highly functionalized dibenzofurans in moderate to excellent yields and demonstrates good tolerance for functional groups that are often incompatible with metal-catalyzed processes. researchgate.net
These cascade reactions can be initiated under various conditions, including base-mediation or catalyst-free thermal conditions, highlighting their versatility. For instance, the reaction between arylglyoxals, acetylacetone, and substituted phenols can proceed efficiently in refluxing acetone (B3395972) with a simple base like triethylamine (B128534) to produce highly functionalized furan derivatives. nih.gov
| Reactants | Conditions | Key Steps | Advantages | Reference |
|---|---|---|---|---|
| 2-Nitrobenzofurans, Alkylidene malononitriles | K₂CO₃, CH₂Cl₂, 50 °C | Vinylogous Michael addition, Cyclization, Isomerization, Elimination | Metal-free, good functional group tolerance (Br, Cl), moderate to excellent yields. researchgate.net | researchgate.net |
| (E)-2-(2-nitrovinyl)phenols, Sulfur ylides, Alkynes | Mild, catalyst-free | One-pot cascade | Avoids precious catalysts, moderate to good yields. researchgate.net | researchgate.net |
Catalytic Systems and Reaction Conditions in Dibenzo[b,d]furan Synthesis
The synthesis of the dibenzo[b,d]furan core is most commonly achieved by forming the furan ring through an intramolecular cyclization, a process that is often facilitated by a catalyst. researchgate.netresearchgate.net Both transition metal-based and metal-free systems have been developed, each with distinct advantages concerning efficiency, substrate scope, and reaction conditions.
Transition Metal-Catalyzed Methods
Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of the C-O or C-C bonds required for dibenzofuran synthesis. researchgate.net
Palladium-Catalyzed Synthesis: A practical and widely applied method involves the palladium(0)/palladium(II)-catalyzed, phenol-directed C-H activation followed by C-O cyclization. researchgate.net This reaction can use air as a terminal oxidant and tolerates a variety of functional groups. researchgate.net Another efficient route utilizes a palladium catalyst for the intramolecular cyclization of o-iododiaryl ethers, which can be synthesized in one pot from phenols. organic-chemistry.org Reusable palladium on carbon (Pd/C) has been shown to be effective for this transformation under ligand-free conditions. organic-chemistry.org
Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective alternative to palladium. A notable copper-catalyzed method is the cyclization of cyclic diaryliodonium salts using water as the oxygen source, which proceeds via a double C-O bond formation to give dibenzofuran derivatives in high yields. acs.org The choice of ligand, particularly bidentate nitrogen ligands, has been found to be critical for improving reaction yields. acs.org Copper has also been employed to mediate the synthesis of iodinated dibenzo[b,d]furans from o-arylphenols, where CuI acts as both a catalyst and the iodine source. beilstein-journals.org
| Catalyst System | Substrate | Key Features | Reference |
|---|---|---|---|
| Pd(0)/Pd(II) | Diaryl ethers (Phenol-directed) | C-H activation/C-O cyclization; uses air as oxidant. researchgate.net | researchgate.net |
| Pd/C (reusable) | o-Iododiaryl ethers | Ligand-free conditions, heterogeneous catalysis. organic-chemistry.org | organic-chemistry.org |
| Cu Catalyst (e.g., Cu(OAc)₂) with Ligand | Cyclic diaryliodonium salts | Uses water as oxygen source; bidentate nitrogen ligands improve yield. acs.org | acs.org |
| CuI | EWG-functionalized o-arylphenols | Simultaneous C-H iodination and intramolecular C-H o-arylation. beilstein-journals.org | beilstein-journals.org |
Metal-Free Synthetic Protocols
To circumvent the cost and potential toxicity associated with transition metal catalysts, a variety of metal-free synthetic protocols have been developed. researchgate.netresearchgate.net These methods often rely on the use of common reagents and milder reaction conditions.
Strategies include base-mediated cascade reactions, such as the potassium carbonate-mediated benzannulation of α-sulfonyl o-hydroxyacetophenones with 1,4-dichloro-2-butyne. researchgate.net Photo-induced methods represent another frontier; for example, the synthesis of sulfonated 2,3-dihydrobenzofuran (B1216630) derivatives can be achieved by reacting 2-allylphenol (B1664045) derivatives with α-iodo sulfones under irradiation. nih.govfrontiersin.org Iodine itself can also serve as a catalyst in metal-free transformations, promoting oxidative cascade reactions to form the desired heterocyclic products under aerobic conditions. researchgate.net Furthermore, Brønsted acids like p-toluenesulfonic acid have been used to mediate cycloaddition reactions for the synthesis of dihydrobenzofurans. nih.gov
Heterogeneous Catalysis (e.g., Zeolite-mediated Reactions)
Heterogeneous catalysts are advantageous for industrial applications due to their ease of separation from the reaction mixture and potential for recyclability, which aligns with the principles of green chemistry. researchgate.net In the synthesis of dibenzo[b,d]furan analogues, several heterogeneous systems have been explored.
Reusable catalysts such as palladium on carbon (Pd/C) have proven effective for the synthesis of dibenzofurans from o-iododiaryl ethers. organic-chemistry.org Mixed metal oxides, like a reusable Cu-Mn spinel oxide, have been developed for the halogenation of heteroarenes, a key step in preparing functionalized precursors. beilstein-journals.org Zeolites, such as Fe-Cu/ZSM-5, have been introduced as catalytic systems for related heterocycle syntheses, indicating their potential for dibenzofuran production. researchgate.net More recently, metal-organic frameworks (MOFs) have been employed as stable and efficient heterogeneous catalysts for generating related heterocyclic structures, such as xanthenes, from aldehydes and dimedone, suggesting a promising avenue for dibenzofuran synthesis as well. researchgate.net The development of magnetic nanoparticle-based catalysts, which can be easily recovered using an external magnet, further expands the toolkit for sustainable synthesis. rsc.org
Green Chemistry Principles in Synthetic Design for this compound Analogues
The design of synthetic routes for this compound and its analogues is increasingly guided by the 12 Principles of Green Chemistry, which aim to reduce the environmental impact of chemical processes. acs.orgathensjournals.gr
Prevention of Waste : One-pot and multi-component cascade reactions are prime examples of waste prevention (Principle 1). acs.org By combining multiple synthetic steps without isolating intermediates, these methods reduce the use of solvents for workup and purification, thereby minimizing the generation of waste. researchgate.net
Atom Economy : Multi-component reactions inherently improve atom economy (Principle 2), as they are designed to incorporate a majority of the atoms from the reactants into the final product. acs.org
Less Hazardous Chemical Synthesis : The development of metal-free synthetic protocols (Principle 3) is a significant step toward designing safer syntheses. researchgate.netnih.gov These methods avoid the use of potentially toxic and expensive heavy metals like palladium. acs.org
Safer Solvents and Auxiliaries : A key green principle is minimizing the use of auxiliary substances like organic solvents (Principle 5). acs.org Research into syntheses that use water as a solvent or are performed under solvent-free conditions aligns directly with this goal. rsc.orgrhhz.net
Catalysis : The use of catalysts is superior to stoichiometric reagents (Principle 9). acs.org The transition to heterogeneous catalysts like Pd/C, zeolites, or MOFs is particularly beneficial as it facilitates catalyst recovery and reuse, further reducing waste. organic-chemistry.orgbeilstein-journals.orgresearchgate.net
Energy Efficiency : The use of microwave irradiation or photo-induced reactions can lead to significant reductions in reaction times and energy consumption compared to conventional heating methods (Principle 6). nih.govfrontiersin.orgcore.ac.uk
By integrating these principles, chemists can develop more sustainable and efficient pathways to valuable compounds like this compound.
| Compound Name |
|---|
| This compound |
| 8-Fluorodibenzo[b,d]furan-1-amine |
| 1-Arylpenta-3,4-dien-2-one |
| 2-Nitrobenzofuran |
| Alkylidene malononitrile |
| Arylglyoxal |
| Acetylacetone |
| Triethylamine |
| Palladium(II) acetate (Pd(OAc)₂) |
| Triphenylphosphine (PPh₃) |
| Copper(II) acetate (Cu(OAc)₂) |
| Copper(I) iodide (CuI) |
| α-Sulfonyl o-hydroxyacetophenone |
| 1,4-Dichloro-2-butyne |
| 2-Allylphenol |
| α-Iodo sulfone |
| p-Toluenesulfonic acid |
| Dimedone |
| Furobufen |
| Succinic anhydride |
| Butyl lithium |
Mechanistic Investigations of 8 Fluorodibenzo B,d Furan 4 Ol Chemical Reactivity and Transformation Pathways
Reaction Kinetics and Thermodynamics of Dibenzo[b,d]furan Fluorinated and Hydroxylated Derivatives
The kinetics and thermodynamics of reactions involving dibenzofuran (B1670420) derivatives are significantly influenced by the nature and position of their substituents. Theoretical studies on polyfluorinated dibenzofurans (PFDFs) indicate that the addition of a fluorine atom can alter the stability and reactivity of the molecule. researchgate.netnih.gov
The presence of a hydroxyl group also plays a crucial role in the molecule's reactivity. Phenolic compounds are known to be highly reactive towards electrophiles and oxidizing agents due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. mdpi.comresearchgate.net
Table 1: Calculated Thermodynamic Properties of Selected Polyfluorinated Dibenzo-p-dioxins (PFDDs) at 298.15 K
| Compound | ΔfHθ (kJ/mol) | ΔfGθ (kJ/mol) | Sθ (J/mol·K) |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | -320.1 | -236.8 | 498.7 |
| 2,3,7,8-Tetrafluorodibenzo-p-dioxin (TFDD) | -759.5 | -684.2 | 487.9 |
| Octafluorodibenzo-p-dioxin (OFDD) | -1589.2 | -1435.5 | 563.2 |
Radical-Initiated Reactions and Degradation Mechanisms
In the atmosphere, the primary degradation pathway for many aromatic compounds is initiated by hydroxyl (OH) radicals. copernicus.orgd-nb.info For polyfluorinated dibenzofurans (PFDFs), the reaction with OH radicals predominantly proceeds via OH addition to the aromatic ring, forming a PFDF-OH adduct. researchgate.netnih.gov The position of the fluorine atom influences the site of OH attack. Theoretical calculations suggest that OH addition to fluorinated carbon positions is kinetically comparable to addition at non-fluorinated positions. researchgate.netnih.gov
The presence of the hydroxyl group in 8-Fluorodibenzo[b,d]furan-4-ol is expected to direct the OH radical attack primarily to the ortho and para positions of the hydroxylated ring due to its strong activating effect. mdpi.comresearchgate.net The rate constants for the reaction of OH radicals with phenolic compounds are typically in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹. mdpi.com
Following the initial OH addition, the resulting adduct can undergo further reactions. Under atmospheric conditions, the PFDF-OH adduct can react with molecular oxygen (O₂). However, for PFDFs, the subsequent O₂ addition has a high activation energy, making it a non-spontaneous process under typical atmospheric conditions. researchgate.netnih.gov This suggests that for PFDFs, other oxidative products besides substituted dibenzofuranols may be formed. researchgate.netnih.gov
For aromatic compounds in general, the oxidation process following OH attack can lead to the formation of highly oxygenated molecules (HOMs) through autoxidation chain reactions. copernicus.orgd-nb.info This involves the formation of peroxy radicals and subsequent intramolecular hydrogen abstraction or cyclization, leading to products with high oxygen-to-carbon ratios. copernicus.org The initial intermediates in the atmospheric oxidation of similar compounds like chlorobenzene (B131634) are chlorophenols, which can be further oxidized to hydroquinone (B1673460) and catechol derivatives. researchgate.net
Table 2: Calculated Rate Constants for OH Radical Reactions with Selected Aromatic Compounds
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| Dibenzofuran | 3.9 x 10⁻¹² | 297 | researchgate.net |
| Dibenzo-p-dioxin (B167043) | 1.48 x 10⁻¹¹ | 297 | researchgate.net |
| Phenol (B47542) | 2.8 x 10⁻¹¹ | 298 | copernicus.org |
| 2,3,7,8-Tetrafluorodibenzo-p-dioxin | 2.30 x 10⁻¹¹ | - | researchgate.net |
The photochemical degradation of dibenzofuran derivatives can occur through direct photolysis or photocatalysis. nih.gov The rate of photolysis is influenced by the number and position of halogen substituents. nih.govacs.org For polychlorinated dibenzofurans (PCDFs), direct photolysis is generally faster than for polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov
The primary pathway for direct photolysis of halogenated dibenzofurans often involves the cleavage of the carbon-halogen bond. nih.gov In the presence of a photosensitizer or a suitable solvent, other reactions can occur. For instance, the photolysis of some chlorinated aromatics in the presence of a hydrogen-donating solvent can lead to reductive dechlorination. researchgate.net The presence of a hydroxyl group can also influence the photochemical behavior, potentially leading to different reaction pathways. nih.gov
Nucleophilic and Electrophilic Substitution Patterns
The substitution pattern of this compound in nucleophilic and electrophilic reactions is dictated by the directing effects of the fluorine and hydroxyl substituents.
Nucleophilic Substitution: The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. libretexts.org However, under specific conditions, such as high temperatures and the presence of a base, nucleophilic substitution can occur on the dibenzofuran ring. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. mdpi.com The hydroxyl group, being strongly activating, will direct incoming nucleophiles.
Electrophilic Substitution: The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. quora.com The fluorine atom is a deactivating group but is also an ortho, para-director. In this compound, the hydroxyl group's activating effect is expected to dominate, making the hydroxylated ring more susceptible to electrophilic attack. cas.czrsc.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. uminho.pt
Ring-Opening and Rearrangement Processes
The dibenzofuran ring system is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions.
Ring-Opening: The furan (B31954) ring of dibenzofuran can be cleaved by reaction with strong reducing agents like lithium, leading to the formation of 2-hydroxybiphenyl derivatives. thieme-connect.de Nickel-catalyzed ring-opening C-O bond arylation with Grignard reagents has also been reported, converting dibenzofurans into substituted biphenyls. acs.org
Rearrangement: Photochemical rearrangements of certain dibenzofuran derivatives have been observed. thieme-connect.de For example, the Fries rearrangement of dibenzofuran-2-yl ethanoate can be induced photochemically or with a Lewis acid catalyst to produce o-hydroxyacetyldibenzofurans. uminho.pt Another type of rearrangement involves a copernicus.orgcopernicus.org-sigmatropic rearrangement of O-aryloximes to synthesize substituted benzofurans. researchgate.net
Furan Ring Integrity and Transformations
The central furan ring of the dibenzofuran structure exhibits a degree of aromaticity that contributes to its stability, though it is less stable than benzene (B151609). wikipedia.org This modest aromatic character, with a resonance energy of approximately 67 kJ/mol, dictates the ring's reactivity and integrity under various conditions. wikipedia.org The reactivity of the dibenzofuran core, and specifically the integrity of the furan ring within this compound, is highly dependent on the reaction environment.
Under certain synthetic conditions, the dibenzofuran skeleton remains intact. For instance, fluorinated dibenzofurans can be synthesized from aminodibenzofurans through diazotization followed by thermal decomposition of the resulting diazonium fluoroborate intermediate at elevated temperatures, demonstrating the ring's stability under these specific synthetic transformations. ucc.ie Similarly, the formation of the dibenzofuran ring system itself can be achieved through gas-phase reactions of precursors like benzofuran (B130515) with cyclopentadienyl (B1206354) radicals at high temperatures (600-1200 K), indicating the stability of the newly formed ring structure under these conditions. nih.govmdpi.com
Conversely, the furan ring can undergo cleavage. Nickel-catalyzed ring-opening C–O bond arylation is a process specifically designed to break the furan ring in dibenzofurans, converting them into hydroxy biaryls as a first step in a synthetic route toward triphenylenes. acs.org Furthermore, degradation of the dibenzofuran structure has been observed in biological systems. Certain bacteria, for example, can degrade dibenzofuran by cleaving the furan ring to produce 2,2',3-trihydroxybiphenyl. Additionally, studies on the degradation of 2,3,7,8-tetrachlorinated dibenzofuran (TCDF) initiated by OH radicals show that ring-opening is a key part of its decomposition pathway. rsc.org
Table 1: Conditions Affecting Furan Ring Integrity in Dibenzofurans
Condition / Reaction Type Effect on Furan Ring Description Schiemann Reaction Ring remains intact Synthesis of fluorodibenzofurans from aminodibenzofurans via a diazonium salt shows the core structure is stable to these conditions. acs.org Nickel-Catalyzed C–O Arylation Ring cleavage A targeted synthetic method that opens the furan ring to form a C-O bond with an aryl group, leading to a biaryl structure. rsc.org Radical-Initiated Degradation Ring-opening OH radicals can initiate reactions that lead to the opening of the furan ring, a key step in the atmospheric or combustion-related degradation of chlorinated dibenzofurans. dcceew.gov.au
Formation of Related Oxygen-Bearing Heterocycles (e.g., Dioxins)
Dibenzofurans are structurally related to dibenzo-p-dioxins, another class of oxygen-bearing heterocycles. Both compound families consist of two benzene rings, but they differ in the bridging structure. Dibenzofurans feature a single oxygen atom linking the two rings in a five-membered furan ring, whereas dibenzo-p-dioxins have two oxygen atoms in a six-membered dioxin ring. who.intdcceew.gov.au
Halogenated (particularly chlorinated and brominated) dibenzofurans (PCDFs/PBDFs) and dibenzo-p-dioxins (PCDDs/PBDDs) are recognized as persistent environmental pollutants (POPs). who.int They are not produced commercially but are formed as unintentional by-products of industrial and thermal processes. dcceew.gov.auag.state.mn.us Key sources include the manufacturing of certain chlorinated chemicals, chlorine bleaching of paper pulp, and, most notably, combustion processes like waste incineration. mdpi.comwho.intdcceew.gov.au
The formation of these compounds typically occurs at temperatures above 200-400°C from organic precursors in the presence of a halogen source (like chlorine or bromine) and often a metal catalyst. ag.state.mn.uspops.int For instance, polybrominated diphenyl ethers (PBDEs), which are used as flame retardants, can transform into polybrominated dibenzofurans (PBDFs) and even mixed chloro-bromo dibenzofurans during pyrolysis. nih.govmurdoch.edu.au While most research focuses on chlorinated and brominated analogs due to their high toxicity and prevalence, the formation of fluorinated dioxins and furans has also been investigated. ag.state.mn.usserdp-estcp.mil Studies suggest that the formation of polyfluorinated dibenzofurans (PFDFs) and dioxins (PFDDs) is less favorable than their chlorinated or brominated counterparts because the formation of C-F bonds is difficult and typically requires temperatures at which the dioxin/furan structures are destroyed. ag.state.mn.us
Table 2: Structural Comparison of Dibenzofurans and Dibenzo-p-dioxins
Feature Dibenzofuran Dibenzo-p-dioxin Core Heterocycle Furan 1,4-Dioxin Number of Bridging Heteroatoms 1 (Oxygen) 2 (Oxygen) General Structure Two benzene rings fused to a central furan ring. Two benzene rings linked by a pair of oxygen atoms. Example of Halogenated Derivative Polychlorinated Dibenzofuran (PCDF) Polychlorinated Dibenzo-p-dioxin (PCDD)
Reaction Mechanisms under Thermal Conditions (e.g., Pyrolysis)
Under thermal conditions such as pyrolysis (heating in an oxygen-depleted environment), the this compound molecule is expected to undergo significant transformation. The general mechanism for the pyrolysis of the fundamental furan ring involves decomposition that can proceed via ring-opening. nih.gov
Quantum chemical studies on the pyrolysis of furan and its derivatives indicate that an optimal pathway for generating carbon monoxide (CO) begins with the opening of the furan ring to form an aldehyde group. rsc.org This is followed by decarbonylation of the aldehyde intermediate to release CO. rsc.org The presence of functional groups on the furan ring can influence the energy barriers for this process. rsc.org In the case of this compound, the fluorine and hydroxyl substituents would be expected to affect the reaction kinetics.
For halogenated aromatic compounds, pyrolysis can lead to the formation of other complex structures. For example, the pyrolysis of polybrominated biphenyls (PBBs) at 380-400°C has been shown to produce polybrominated dibenzofurans, demonstrating that thermal reactions can create these heterocyclic structures. nih.gov The presence of oxygen during pyrolysis significantly impacts the products formed. nih.gov While the pyrolysis of fluoropolymers does not readily form polyfluorinated dioxins or furans, it can produce a variety of fluorinated compounds, including fluorinated polycyclic aromatic hydrocarbons (F-PAHs). scholaris.ca The high stability of the C-F bond means that fluorinated precursors, rather than de novo synthesis, are the expected source of any fluorinated thermal decomposition products. scholaris.ca The complete destruction of such fluorinated compounds requires high temperatures, often in excess of 900°C. ag.state.mn.us
Table 3: Proposed General Pyrolysis Pathway for the Furan Ring System
Step Description Key Intermediate / Product 1 Initial ring-opening of the furan moiety. dcceew.gov.au Aldehyde-containing intermediate. dcceew.gov.au 2 Decarbonylation of the intermediate. dcceew.gov.au Carbon Monoxide (CO) and hydrocarbon fragments. dcceew.gov.au 3 Secondary reactions / rearrangements. Potential formation of polycyclic aromatic hydrocarbons (PAHs) or other complex structures. ag.state.mn.us
Advanced Computational and Theoretical Studies on 8 Fluorodibenzo B,d Furan 4 Ol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 8-Fluorodibenzo[b,d]furan-4-ol. These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its electronic distribution and energy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used extensively to study the electronic structure of dibenzofuran (B1670420) derivatives. acs.orgsciencepublishinggroup.com For a molecule such as this compound, DFT methods, particularly those using hybrid functionals like B3LYP, are employed to accurately calculate optimized geometries and harmonic vibrational frequencies. acs.org These calculations often utilize basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) to achieve a high degree of accuracy. acs.orgnih.gov Such studies on related polychlorinated dibenzofurans (PCDFs) have been used to create Quantitative Structure-Toxicity Relationship (QSTR) models, which correlate computed molecular descriptors with the compound's toxicity. sciencepublishinggroup.com The application of DFT allows for the prediction of various properties, including stability and planarity, which are critical for understanding the environmental behavior and potential applications of these compounds. nih.govpreprints.org
Ab initio molecular dynamics (AIMD) simulations offer a way to study the dynamic behavior of molecules over time by calculating the forces on the atoms directly from electronic structure theory at each step of the simulation. ethz.ch For this compound, AIMD could be used to simulate its behavior in various environments, such as in an aqueous solution. ethz.ch This methodology allows researchers to observe complex processes like solvent interactions, conformational changes, and the initial steps of chemical reactions in real-time. By tracking the trajectories of atoms and the evolution of the electronic structure, AIMD provides a bridge between static quantum chemical calculations and the dynamic reality of molecular systems. ethz.ch Recent advancements have pushed the scale of these simulations, making it feasible to model large, complex systems that were previously inaccessible. ethz.ch
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. nih.gov The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov For this compound, the electron-withdrawing fluorine atom and the electron-donating hydroxyl group would significantly influence the energy and localization of these orbitals. Analysis of related systems shows that the HOMO and LUMO are often located on the aromatic rings. researchgate.net
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -0.267 eV | Indicates electron-donating capability. nih.gov |
| LUMO Energy | -0.181 eV | Indicates electron-accepting capability. nih.gov |
| HOMO-LUMO Gap (ΔE) | -0.087 eV | Relates to chemical reactivity and kinetic stability. nih.gov |
Mechanistic Probing through Computational Modeling
Beyond static properties, computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. This involves mapping out the entire reaction pathway, from reactants to products, through high-energy transition states.
Understanding how this compound reacts requires identifying the transition states (TS) of its potential chemical transformations. For instance, in the atmospheric degradation of the parent dibenzofuran, the reaction is initiated by the addition of a hydroxyl (OH) radical. acs.org Computational modeling can locate the TS for this addition reaction on the potential energy surface. acs.org By mapping the reaction coordinate, which represents the progress of the reaction, scientists can visualize the lowest energy path from reactants to products. This analysis reveals the structural changes the molecule undergoes during the reaction and the energy barriers that must be overcome. For dibenzofuran, calculations have shown that OH addition is more likely to occur at the C1 position. acs.org
Computational models can predict kinetic rate constants, which quantify the speed of a chemical reaction. acs.org Using transition state theory, the free energy of activation calculated from quantum chemical methods can be used to estimate the reaction rate constant. acs.org For example, the rate constant for the reaction of dibenzofuran with OH radicals has been calculated, leading to a predicted atmospheric lifetime of approximately 0.45 days. acs.org These predictive models can be highly sophisticated; modern approaches even use artificial intelligence architectures, like Siamese message passing neural networks, to predict reaction rate constants for a wide variety of volatile organic compounds with multiple oxidants. copernicus.org This allows for the study of how reaction rates might change with temperature, providing a more complete kinetic profile for compounds like this compound.
| Reaction Step | Activation Free Energy (kcal/mol) | Significance |
|---|---|---|
| OH Radical Adduct Formation | Not specified as a barrier | Initiation of atmospheric degradation pathway. acs.org |
| Formation of 1-dibenzofuranol | 15.1 | Determines the rate of a key degradation product formation. acs.org |
| Formation of Peroxy Adducts | 16.3–23.6 | Represents competing reaction pathways under atmospheric conditions. acs.org |
Structure-Activity Relationships (SAR) and Ligand Design Principles for Dibenzo[b,d]furan Derivatives
The dibenzo[b,d]furan scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies on various derivatives provide crucial insights into the molecular features that govern their biological activity. These principles can be extended to hypothesize the potential role of the specific substitution pattern in this compound.
Key Pharmacophoric Features of Dibenzo[b,d]furan Derivatives:
Research into dibenzo[b,d]furan-based kinase inhibitors, such as those targeting Pim kinases, CLK1, and PTP-MEG2, has revealed several key SAR trends. nih.govresearchgate.netescholarship.org The planarity of the tricyclic system is crucial for insertion into the ATP-binding sites of kinases, where it can engage in π-stacking interactions with aromatic residues. chemrxiv.org The substitution pattern on the dibenzofuran core dictates the potency and selectivity of these inhibitors.
For instance, in a series of 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide derivatives designed as Pim-1/2 kinase inhibitors, the hydroxyl groups at positions 1 and 3 were identified as essential for interaction with the kinase ATP-binding site. nih.gov Further substitutions at other positions, including the introduction of nitro, amino, fluoro, and trifluoromethyl groups, were explored to modulate activity. nih.gov An 8-acetyl substituent was found to influence potency, suggesting that the region around position 8 is sensitive to substitution. nih.gov
In the context of this compound, the hydroxyl group at position 4 is a key feature. Phenolic hydroxyl groups are well-known hydrogen bond donors and can also act as acceptors. In a kinase binding pocket, this -OH group could form critical hydrogen bonds with amino acid residues in the hinge region, a common interaction motif for kinase inhibitors.
The following table summarizes SAR findings for various dibenzo[b,d]furan derivatives, which can be used to infer the potential activity of this compound.
| Derivative Class | Key Substituents and Position | Observed Effect on Activity | Reference |
| Pim-1/CLK1 Inhibitors | 1,3-Dihydroxy, 4-Carboxamide | Essential for kinase interaction. | nih.gov |
| Pim-1/CLK1 Inhibitors | 8-Acetyl | Modulates potency, indicating sensitivity of this region. | nih.gov |
| PTP-MEG2 Inhibitors | Hydrophobic groups (e.g., isopropyl) | Enhancement of inhibitory activity. | escholarship.orgchim.it |
| PTP-MEG2 Inhibitors | Hydrogen bond acceptors (e.g., carbonyl oxygen) | Crucial for binding to the target protein. | escholarship.orgchim.it |
| CK2 Inhibitors | 7,9-Dichloro, 8-Hydroxy | Potent inhibition, highlighting the importance of halogen and hydroxyl groups. | acs.org |
Based on these principles, this compound is predicted to be a biologically active molecule. The 4-hydroxyl group likely serves as a primary hydrogen bonding anchor, while the 8-fluoro substituent fine-tunes the electronic properties and potential for additional interactions, which could be crucial for both potency and selectivity.
Solvent Effects and Environmental Influence on Molecular Behavior
The molecular behavior of a compound like this compound is significantly influenced by its surrounding environment, particularly the solvent. While direct experimental data on the solvatochromism or conformational analysis of this specific compound is scarce, the effects of solvents can be predicted based on studies of related fluorinated phenols and hydroxylated biphenyls. researchgate.netmdpi.com The key interactions at play are hydrogen bonding involving the phenolic hydroxyl group and dipolar interactions with the polar C-F bond.
Influence of Solvent Polarity and Protic/Aprotic Nature:
The properties of this compound are expected to vary significantly between nonpolar, polar aprotic, and polar protic solvents.
In nonpolar solvents (e.g., hexane, toluene), the molecule is likely to exist in a state where intramolecular forces are dominant. The potential for intramolecular hydrogen bonding between the 4-OH group and the furan (B31954) oxygen, though geometrically constrained, might be more significant in the absence of competing solvent interactions.
In polar aprotic solvents (e.g., DMSO, acetonitrile), the solvent molecules will act as hydrogen bond acceptors for the phenolic proton of the 4-OH group. This interaction would lead to a stabilization of the ground state and could cause a red shift (bathochromism) in the UV-Vis absorption spectrum. nih.gov The solvent will also interact with the molecular dipole, which is influenced by both the -OH and -F substituents.
In polar protic solvents (e.g., water, methanol, ethanol), the solvent can act as both a hydrogen bond donor and acceptor. mdpi.com Strong hydrogen bonding between the solvent and the 4-OH group (both as a donor to the solvent oxygen and an acceptor from the solvent hydroxyl proton) would be expected. This can significantly alter the electronic distribution and the energy levels of the molecule, leading to notable solvatochromic shifts. mdpi.comencyclopedia.pub The fluorine atom at position 8 can also engage in weaker hydrogen bonds with protic solvents. nih.gov
The following table outlines the predicted effects of different solvent types on the molecular properties of this compound.
| Solvent Type | Predicted Effect on this compound |
| Nonpolar (e.g., Hexane) | Minimal intermolecular interactions; properties dominated by intramolecular forces. Lower solubility is expected. |
| Polar Aprotic (e.g., DMSO) | Strong hydrogen bond acceptor for the 4-OH group. Potential for red shift in absorption spectra. Dipole-dipole interactions with the solvent. |
| Polar Protic (e.g., Water, Ethanol) | Strong hydrogen bonding network with the 4-OH group (both donor and acceptor). Potential for significant solvatochromic shifts. The C-F bond may also participate in weak hydrogen bonding. Increased solubility compared to nonpolar solvents. |
Environmental Factors and Conformational Flexibility:
The dibenzo[b,d]furan core is a relatively rigid structure. However, the orientation of the hydroxyl proton can be influenced by the environment. In the gas phase or nonpolar solvents, an intramolecular hydrogen bond with the ether oxygen might be possible. In protic solvents, this intramolecular bond would be disrupted in favor of stronger intermolecular hydrogen bonds with the solvent. mdpi.com
The presence of the fluorine atom can also impart specific conformational preferences through stereoelectronic effects, such as the gauche effect, when interacting with other parts of a larger molecular assembly, although in the isolated molecule, its effect on the core structure is likely minimal. beilstein-journals.org
Exploration of 8 Fluorodibenzo B,d Furan 4 Ol and Derivatives in Advanced Materials Science
Functional Polymers and Conjugated Systems
Design of π-Conjugated Compounds for Optoelectronic Devices:While the design of π-conjugated compounds is a broad field, no specific research was found that utilizes 8-Fluorodibenzo[b,d]furan-4-ol for this purpose.
Due to the lack of specific data, the creation of data tables and detailed research findings as requested is not possible. The strict adherence to the provided outline, focusing solely on "this compound," cannot be fulfilled at this time based on the available scientific literature.
Intermolecular Interactions and Solid-State Architecture
π-π Stacking and Hydrophobic Interactions
The planar, aromatic nature of the dibenzofuran (B1670420) core in this compound makes it highly susceptible to π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a primary driving force in the assembly of many organic materials. The presence of the electron-withdrawing fluorine atom can modulate the electron density of the aromatic system, potentially influencing the strength and geometry of these π-π stacking arrangements. This can lead to either face-to-face or offset stacking configurations, which in turn affect the electronic coupling between molecules and, consequently, the material's charge transport properties.
Table 1: Predicted Intermolecular Interactions in this compound and Their Potential Impact on Solid-State Properties
| Interaction Type | Contributing Moieties | Predicted Impact on Solid-State Architecture | Potential Influence on Material Properties |
| π-π Stacking | Dibenzofuran Core | Promotes columnar or herringbone packing arrangements. The fluorine atom may induce slipped-stacking geometries. | Affects charge carrier mobility and electronic conductivity. |
| Hydrogen Bonding | Hydroxyl Group (-OH) | Directs the formation of one-dimensional chains or two-dimensional sheets, creating a highly ordered supramolecular network. | Enhances thermal stability and influences solubility. |
| C-H···π Interactions | C-H bonds and Aromatic Rings | Contribute to the overall stability of the crystal lattice by providing additional cohesive energy. | Fine-tunes the molecular packing and can influence chiroptical properties in chiral derivatives. |
| Halogen Bonding | Fluorine Atom | The electrophilic region on the fluorine atom (σ-hole) can interact with nucleophilic sites, though this is weaker for fluorine compared to heavier halogens. | Can provide directional control in crystal engineering, leading to specific packing motifs. |
| Hydrophobic Interactions | Fluorinated Benzene (B151609) Ring | Drives the segregation of nonpolar regions, influencing the overall morphology and phase behavior of the material. | Affects processability and compatibility with other materials in composite applications. |
This table is based on theoretical predictions derived from the known behavior of similar functionalized aromatic compounds, as specific experimental data for this compound is not currently available.
Crystal Engineering and Supramolecular Assembly
Crystal engineering provides a powerful strategy for designing solid-state architectures with desired properties by controlling intermolecular interactions. In the case of this compound, the hydroxyl group is a potent tool for directing supramolecular assembly through strong and directional hydrogen bonds. It can act as both a hydrogen bond donor and acceptor, leading to the formation of robust synthons, such as chains or catemers of hydrogen-bonded molecules.
The fluorine atom, while generally considered a weak hydrogen bond acceptor, can participate in C-H···F interactions, which, although weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal lattice. Furthermore, the principles of crystal engineering can be applied to design co-crystals of this compound with other molecules. By selecting co-formers with complementary functional groups, it is possible to create novel supramolecular assemblies with tailored architectures and functionalities. For instance, co-crystallization with molecules capable of strong hydrogen bonding or π-stacking could lead to materials with enhanced electronic or optical properties. The rational design of these multi-component systems relies on a deep understanding of the hierarchy and cooperativity of the various intermolecular forces at play.
Environmental Chemistry of Fluorinated and Hydroxylated Dibenzofurans
Atmospheric Fate and Persistence
The atmospheric fate of fluorinated and hydroxylated dibenzofurans is largely governed by their reactions with atmospheric oxidants and their resistance to degradation. Like their chlorinated and brominated counterparts, these compounds are considered persistent organic pollutants (POPs) due to their structural stability. scielo.brclu-in.org
Theoretical studies on polyfluorinated dibenzofurans (PFDFs) indicate that their atmospheric chemical reactions are primarily initiated by hydroxyl (OH) radicals. researchgate.netnih.gov The rate of these reactions is influenced by the degree and position of fluorination. nih.gov Consecutive fluorination tends to decrease the total rate constants of the addition reactions with OH radicals. nih.gov Substitution at the C1 position, in particular, has a more significant adverse effect on the reaction rate compared to substitution at other positions. nih.gov
The persistence of these compounds is also linked to their resistance to photolysis, although breakdown by sunlight can occur. clu-in.org For a substance to be considered a long-range transport concern, it typically requires an atmospheric transport time of approximately 7 to 10 days. acs.org The stability of fluorinated compounds, due to the strength of the C-F bond, contributes to their persistence in the environment. epa.gov
Table 1: Factors Influencing Atmospheric Fate and Persistence
| Factor | Influence on 8-Fluorodibenzo[b,d]furan-4-ol and Related Compounds |
| Reaction with OH Radicals | Primary atmospheric degradation pathway. Rate is dependent on the degree and position of fluorine substitution. researchgate.netnih.gov |
| Photolysis | Subject to slow breakdown by sunlight. clu-in.org |
| Chemical Stability | The strong carbon-fluorine (C-F) bond contributes to their persistence. epa.gov |
| Long-Range Transport | Persistence allows for transport over long distances, on the scale of 7-10 days. acs.org |
Degradation Pathways in Environmental Matrices
The degradation of fluorinated and hydroxylated dibenzofurans in environmental matrices such as soil and water is a slow process. These compounds exhibit strong binding to organic matter in soil, which significantly limits their degradation below the surface. nih.gov
In aquatic environments, photodegradation is a more prominent pathway. Studies on polychlorinated dibenzofurans (PCDFs) have shown that photolytic transformation involves reductive dechlorination, C-O cleavage, and hydroxylation. acs.orgcsbsju.edu For instance, the photolysis of nonchlorinated dibenzofuran (B1670420) in lake water results in the formation of 2,2'-dihydroxybiphenyl. acs.orgcsbsju.edu The presence of natural sensitizers in water can enhance the rate of photodegradation. acs.orgcsbsju.edu
Microbial degradation is another potential pathway. Some bacterial strains, such as Sphingomonas wittichii RW1, have been identified as potent degraders of dioxin-like compounds. researchgate.net The degradation often involves angular dioxygenases that attack specific positions on the dibenzofuran or dibenzo-p-dioxin (B167043) structure. frontiersin.org The presence of fluorine can influence the metabolic pathway, with some microorganisms capable of cleaving the carbon-fluorine bond. core.ac.uk
Table 2: Degradation Pathways in Different Environmental Matrices
| Environmental Matrix | Primary Degradation Pathway(s) | Key Findings |
| Soil | Limited degradation below the surface due to strong binding to organic matter. nih.gov | Photolysis can occur at the soil surface. nih.gov |
| Water | Photodegradation involving reductive dechlorination, C-O cleavage, and hydroxylation. acs.orgcsbsju.edu | Natural sensitizers can enhance degradation rates. acs.orgcsbsju.edu |
| Biotic (Microbial) | Microbial degradation by specific bacterial strains. researchgate.net | Involves enzymes like angular dioxygenases. frontiersin.org Fluorine substitution can affect the metabolic route. core.ac.uk |
Formation Mechanisms of Polyfluorinated Dibenzofurans in Combustion Processes
Polyfluorinated dibenzofurans (PFDFs), along with their chlorinated (PCDFs) and brominated (PBDD/Fs) analogs, can be formed as unintentional by-products of combustion processes. chemistry-matters.comsffcpf.org These processes include waste incineration, uncontrolled burning, and certain industrial activities. chemistry-matters.comsffcpf.org
The formation of these compounds can occur through two main temperature-dependent routes: a "homogeneous" gas-phase route at temperatures between 500 and 800 °C, and a "heterogeneous" catalysed reaction on ash or soot particles at 200 to 400 °C. unimib.it The heterogeneous pathway, known as the de novo synthesis, involves the oxidation and halogenation of unburned carbon in particulates. unimib.it
The presence of fluorine precursors is essential for the formation of PFDFs. While the formation of PCDD/Fs from chlorinated precursors is well-studied, less is known about the specific pathways for PFDFs. glwater.org The high stability of the C-F bond suggests that the formation mechanisms may differ from those of their chlorinated counterparts. epa.govag.state.mn.us For instance, C-F bonds typically form at temperatures above 900 °C, a temperature at which dioxins and furans are generally destroyed. ag.state.mn.us This suggests that the formation of PFDFs might be less likely under certain combustion conditions compared to PCDFs. ag.state.mn.us
Table 3: Formation Mechanisms in Combustion
| Formation Pathway | Temperature Range | Description |
| Homogeneous | 500 - 800 °C | Gas-phase pyrolytic rearrangement of precursors. unimib.it |
| Heterogeneous (de novo) | 200 - 400 °C | Catalyzed reaction on the surface of ash or soot particles, involving oxidation and halogenation of carbon. unimib.it |
Photodegradation and Biotransformation Studies
Research into the photodegradation and biotransformation of fluorinated and hydroxylated dibenzofurans provides insights into their environmental fate.
Photodegradation: Studies on related compounds have demonstrated that photodegradation is a significant transformation process. researchgate.net The rate of photodegradation can be influenced by the solvent and the presence of sensitizing agents. researchgate.net For example, the photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P₅CDF) is significantly faster than that of 2,3,7,8-tetrachlorodibenzofuran (B131793) (T₄CDF), indicating that the substitution pattern affects photolytic reactivity. acs.orgcsbsju.edu Photoproduct analysis has confirmed reductive dechlorination as a degradation pathway for PCDFs in lake water. csbsju.edu Furthermore, the photolysis of the basic dibenzofuran structure can lead to C-O bond cleavage and hydroxylation, forming products like 2,2'-dihydroxybiphenyl. acs.orgcsbsju.edu Hydroxylated photoproducts have also been identified in the photodegradation of polybrominated diphenyl ethers (PBDEs), which can lead to the formation of brominated dibenzofurans. diva-portal.org
Biotransformation: Microorganisms have shown the ability to transform fluorinated aromatic compounds. core.ac.ukucd.ie The introduction of fluorine atoms can alter the metabolic pathways. ucd.ie For example, studies with Pseudomonas putida have shown that it can degrade monofluorobenzoates, leading to the cleavage of the carbon-fluorine bond and the release of fluoride (B91410) ions. core.ac.uk The biotransformation of fluorinated compounds can sometimes lead to the production of toxic metabolites. ucd.ie However, it can also be harnessed for the synthesis of valuable fluorinated chemicals. ucd.ie The degradation of dibenzofuran by some bacteria involves angular dioxygenase, which is a key enzyme in the initial attack on the aromatic ring system. researchgate.net
Table 4: Summary of Photodegradation and Biotransformation Findings
| Process | Key Findings |
| Photodegradation | - Involves reductive dechlorination, C-O cleavage, and hydroxylation. acs.orgcsbsju.edu - Substitution patterns on the dibenzofuran ring affect degradation rates. acs.orgcsbsju.edu - Can lead to the formation of hydroxylated products. acs.orgcsbsju.edudiva-portal.org |
| Biotransformation | - Microorganisms can degrade fluorinated aromatic compounds. core.ac.ukucd.ie - Can result in the cleavage of the C-F bond. core.ac.uk - Key enzymes like angular dioxygenase are involved in the degradation of the dibenzofuran structure. researchgate.net |
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Site-Specific Functionalization
The precise introduction of functional groups onto the 8-Fluorodibenzo[b,d]furan-4-ol framework is paramount for tuning its properties and unlocking its full potential. Current research is geared towards developing more efficient and selective synthetic methods. While traditional methods for constructing the dibenzofuran (B1670420) core, such as the Pschorr reaction and palladium-catalyzed cyclization of o-iodoanilines or o-iodophenols with silylaryltriflates, have been established, the focus is shifting towards more sophisticated approaches. ekb.eg
One promising avenue is the catalyst-free synthesis of fluorinated dibenzofurans by reacting 2,2'-difluoro-1,1'-biphenyls with potassium tert-butoxide. researchgate.net This method, which can be enhanced by microwave irradiation, offers a direct route to the dibenzofuran core. researchgate.net Furthermore, the development of photocatalytic methods presents an opportunity for highly selective functionalization under mild conditions. beilstein-journals.org These light-driven reactions can generate reactive intermediates that target specific sites on the molecule, allowing for precise modifications. beilstein-journals.org
Future methodologies will likely concentrate on late-stage functionalization, enabling the introduction of diverse substituents onto the pre-formed this compound skeleton. This approach is highly desirable for creating libraries of analogues for structure-activity relationship studies.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the molecular structure and electronic properties of this compound and its derivatives is crucial. While standard techniques like ¹H and ¹³C NMR spectroscopy and mass spectrometry are fundamental for confirming the identity and purity of synthesized compounds, more advanced spectroscopic methods are being employed for deeper insights. bldpharm.comrsc.org
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning proton and carbon signals, especially in complex, multi-substituted derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition of new compounds. rsc.org
Furthermore, the application of specialized techniques like ¹⁹F NMR spectroscopy is essential for probing the local environment of the fluorine atom, providing valuable information about its electronic interactions within the molecule. researchgate.net X-ray crystallography, where applicable, offers the definitive determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular packing in the solid state. iucr.org
| Technique | Information Gained |
| ¹H, ¹³C, ¹⁹F NMR | Connectivity, chemical environment of atoms |
| 2D NMR (COSY, etc.) | Correlation between nuclei, structural elucidation |
| High-Resolution MS | Exact mass, elemental composition |
| X-ray Crystallography | 3D structure, bond parameters, packing |
Integration of Computational and Experimental Approaches for Reaction Discovery
The synergy between computational modeling and experimental validation is becoming a cornerstone of modern chemical research. rsc.orgnih.gov In the context of this compound, computational methods, particularly Density Functional Theory (DFT), are being used to predict reaction outcomes, elucidate reaction mechanisms, and understand the electronic structure of both reactants and products. researchgate.netrsc.orgrsc.org
By simulating reaction pathways and calculating transition state energies, researchers can identify promising new reactions and optimize existing ones before committing to resource-intensive laboratory experiments. drugtargetreview.comacs.org This in-silico screening approach can significantly accelerate the discovery of novel synthetic routes and functionalization strategies. drugtargetreview.com
For instance, computational studies can predict the most likely sites for electrophilic or nucleophilic attack on the this compound core, guiding the design of selective functionalization reactions. researchgate.net The experimental results, in turn, provide crucial feedback for refining and improving the accuracy of the computational models. nih.govnih.gov This iterative cycle of prediction and verification is a powerful tool for advancing the chemistry of this important compound.
Development of Structure-Property Relationships for Tunable Functionality
A primary goal in the study of this compound is to establish clear relationships between its chemical structure and its resulting properties. nih.gov By systematically modifying the substituents on the dibenzofuran core and observing the effects on properties such as electronic behavior, researchers can develop models that predict the functionality of new derivatives. nih.govgrafiati.commdpi.com
Q & A
Q. What synthetic strategies are effective for introducing fluorine at the 8-position of dibenzo[b,d]furan-4-ol?
Fluorination at the 8-position requires careful selection of fluorinating agents (e.g., Selectfluor or DAST) and optimization of reaction conditions (temperature, solvent polarity). For dibenzofuran derivatives, directed ortho-metalation or electrophilic aromatic substitution under anhydrous conditions is often employed. Validation via NMR and mass spectrometry is critical to confirm regioselectivity .
Q. How can researchers validate the purity of 8-Fluorodibenzo[b,d]furan-4-ol in environmental analysis?
High-resolution LC-MS coupled with isotope dilution (e.g., -labeled analogs) ensures accurate quantification. Column chromatography with non-polar solvents (e.g., toluene/nonanol mixtures) is recommended for isolating trace amounts, as described for structurally similar tetrachlorodibenzofurans .
Q. What analytical techniques are optimal for characterizing fluorinated dibenzofuran derivatives?
Use , , and NMR to confirm substitution patterns. X-ray crystallography resolves stereochemical ambiguities, while GC-MS with electron capture detection enhances sensitivity for halogenated analogs .
Advanced Research Questions
Q. How can conflicting spectral data in fluorinated dibenzofuran derivatives be systematically resolved?
Discrepancies in NMR or MS data often arise from solvent interactions or residual catalysts. Cross-validate using alternative techniques (e.g., IR for functional groups) and computational modeling (DFT for chemical shift prediction). Triangulation with synthetic intermediates, as in tandem Prins-pinacol rearrangements, reduces ambiguity .
Q. What experimental designs mitigate low yields in fluorination reactions of dibenzofuran precursors?
Optimize fluorination using kinetic studies (e.g., time-resolved NMR) to identify intermediates. Catalytic systems (e.g., Pd/Cu for C-F bond formation) or microwave-assisted synthesis improves efficiency. Parallel screening of solvents (DMF vs. THF) and temperatures (0°C to reflux) is advised .
Q. How do fluorine substitutions influence the metabolic stability of dibenzofuran derivatives in pharmacological studies?
Fluorine’s electronegativity enhances metabolic resistance by blocking cytochrome P450 oxidation. Comparative in vitro assays (e.g., liver microsomes) between fluorinated and non-fluorinated analogs quantify stability. Molecular docking studies predict binding interactions influenced by fluorine’s steric and electronic effects .
Q. What methodological frameworks address environmental persistence of this compound?
Use OECD 307 guidelines for soil degradation studies. Accelerated solvent extraction (ASE) paired with HRMS detects degradation products. Structure-activity relationship (SAR) models predict persistence based on substituent electronegativity and hydrophobicity .
Data Contradiction and Validation
Q. How should researchers interpret contradictory bioactivity results in fluorinated dibenzofuran studies?
Validate assays with positive/negative controls (e.g., known inhibitors). Replicate experiments across cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts. Meta-analysis of fluorinated analogs’ SAR identifies outliers due to experimental variability .
Q. What protocols ensure reproducibility in stereoselective synthesis of fluorinated dibenzofurans?
Document reaction parameters (e.g., stirring rate, humidity) rigorously. Use chiral HPLC or Mosher ester analysis to confirm enantiomeric excess. Collaborative inter-laboratory validation minimizes procedural bias .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
